1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Imidazole is a five-membered planar ring, which includes two nitrogen atoms that indicate a wide spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, furan compounds can be synthesized by various methods including reactions of 1,4-diketones . Imidazole can be synthesized by numerous methods including the Debus method and the Radziszewski imidazole synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a furan ring, a thiazole ring, and a phenyl group. The exact structure would depend on the specific locations of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be quite complex and would depend on the conditions and reagents used. Furan rings can undergo reactions such as electrophilic substitution, nucleophilic substitution, and Diels–Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing furan and imidazole rings are aromatic and relatively stable .Scientific Research Applications
Arylmethylidenefuranones and Their Reactivity
Arylmethylidenefuranones, which may share structural similarities with the compound , have been studied for their reactions with various nucleophiles. These compounds can react to form a wide range of other chemicals, including amides, pyrrolones, and thiadiazoles, demonstrating the versatility of furan derivatives in synthetic organic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Bioactive Heterocyclic Compounds
Furan and thiophene derivatives, which may include structural motifs similar to the compound of interest, play a significant role in drug design due to their presence in bioactive molecules. These compounds have been utilized in the development of nucleobase, nucleoside analogues, and various bioactive compounds, showcasing their importance in medicinal chemistry (Ostrowski, 2022).
Synthetic Applications of Heterocyclic Compounds
The synthesis of benzimidazoles, quinoxalines, and benzodiazepines from heterocyclic compounds demonstrates the wide range of potential applications in synthesizing valuable pharmaceuticals and research chemicals. This includes azolylthiazoles and other heterocyclic compounds, indicative of the broad utility of thiazole derivatives (Ibrahim, 2011).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin and oxadiazole derivatives, related to the structural framework of the compound of interest, exhibit a wide range of biological activities. These include antimicrobial, anticancer, and anti-inflammatory effects, suggesting the potential for such compounds to be developed into effective drugs (Jalhan et al., 2017).
Furan in Foods and Health Implications
While not directly related to synthetic applications, the presence of furan derivatives in foods and their health implications, including antioxidant and anti-inflammatory activities, are of significant interest. This highlights the diverse impact of furan derivatives beyond the laboratory, affecting food safety and public health (Zhang & Zhang, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-16(13(2)20)22-17(18-14-7-4-3-5-8-14)19(12)11-15-9-6-10-21-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWORYNBZYMUXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=CC=C2)N1CC3=CC=CO3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone |
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